molecular formula C13H22N2O9 B134873 N-Acetyl-4-deoxy-4-acetamidoneuraminic acid CAS No. 127099-59-6

N-Acetyl-4-deoxy-4-acetamidoneuraminic acid

Cat. No. B134873
M. Wt: 350.32 g/mol
InChI Key: JXZIXEZQGBPRDS-GRRZBWEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sialic acids are a family of acidic sugars that are commonly found at the end of glycan chains on cell surfaces and secreted glycoproteins. Neu5Ac is the most abundant sialic acid in mammals, and it is synthesized from UDP-GlcNAc by a series of enzymatic reactions. Neu5Ac is involved in various biological processes, including cell adhesion, signaling, and immune system regulation. It has been found to be associated with many diseases, such as cancer, inflammation, and viral infections.

Mechanism Of Action

Neu5Ac acts as a ligand for many cell surface receptors, including siglecs, selectins, and galectins. It also plays a role in the regulation of immune responses by modulating the activity of immune cells. In addition, Neu5Ac can be cleaved from glycoproteins and glycolipids by sialidases, which are enzymes that catalyze the hydrolysis of sialic acids. This cleavage can modulate the activity of the associated proteins and affect cell signaling pathways.

Biochemical And Physiological Effects

Neu5Ac has been found to have various biochemical and physiological effects. It has been shown to modulate cell adhesion, migration, and invasion. In addition, Neu5Ac has been found to regulate immune responses by modulating the activity of immune cells. Furthermore, Neu5Ac has been found to be involved in the regulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.

Advantages And Limitations For Lab Experiments

Neu5Ac has many advantages for lab experiments, including its abundance in mammalian cells and tissues, its well-characterized biosynthetic pathway, and its involvement in various biological processes. However, there are also some limitations to using Neu5Ac in lab experiments, including its instability in solution and its susceptibility to cleavage by sialidases.

Future Directions

There are many future directions for research on Neu5Ac. One direction is the development of new drugs that target Neu5Ac and its associated signaling pathways. Another direction is the investigation of the role of Neu5Ac in various diseases, such as cancer, inflammation, and viral infections. Furthermore, there is a need for the development of new methods for the synthesis and detection of Neu5Ac, as well as the investigation of its interactions with other molecules in biological systems.
In conclusion, Neu5Ac is a sialic acid that plays a crucial role in various biological processes. It is involved in cell adhesion, signaling, and immune system regulation, and it has been found to be associated with many diseases. Neu5Ac has many advantages for lab experiments, but there are also some limitations to its use. There are many future directions for research on Neu5Ac, including the development of new drugs and the investigation of its role in disease.

Synthesis Methods

The synthesis of Neu5Ac involves a series of enzymatic reactions that occur in the cytoplasm and Golgi apparatus of cells. The first step is the conversion of UDP-GlcNAc to UDP-Neu5Ac by the enzyme UDP-GlcNAc 2-epimerase. The second step is the conversion of UDP-Neu5Ac to CMP-Neu5Ac by the enzyme CMP-Neu5Ac synthase. Finally, the CMP-Neu5Ac is transported to the Golgi apparatus, where it is used to modify glycoproteins and glycolipids.

Scientific Research Applications

Neu5Ac has been extensively studied in the field of glycobiology due to its important role in various biological processes. It has been found to be involved in cell adhesion, signaling, and immune system regulation. In addition, Neu5Ac has been found to be associated with many diseases, such as cancer, inflammation, and viral infections. Therefore, Neu5Ac has been used as a target for drug development and as a biomarker for disease diagnosis.

properties

CAS RN

127099-59-6

Product Name

N-Acetyl-4-deoxy-4-acetamidoneuraminic acid

Molecular Formula

C13H22N2O9

Molecular Weight

350.32 g/mol

IUPAC Name

(2S,4S,5R,6R)-4,5-diacetamido-2-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

InChI

InChI=1S/C13H22N2O9/c1-5(17)14-7-3-13(23,12(21)22)24-11(9(7)15-6(2)18)10(20)8(19)4-16/h7-11,16,19-20,23H,3-4H2,1-2H3,(H,14,17)(H,15,18)(H,21,22)/t7-,8+,9+,10+,11+,13-/m0/s1

InChI Key

JXZIXEZQGBPRDS-GRRZBWEESA-N

Isomeric SMILES

CC(=O)N[C@H]1C[C@](O[C@H]([C@@H]1NC(=O)C)[C@@H]([C@@H](CO)O)O)(C(=O)O)O

SMILES

CC(=O)NC1CC(OC(C1NC(=O)C)C(C(CO)O)O)(C(=O)O)O

Canonical SMILES

CC(=O)NC1CC(OC(C1NC(=O)C)C(C(CO)O)O)(C(=O)O)O

Other CAS RN

127099-59-6

synonyms

4-acetamido-4-deoxy-N-acetylneuraminic acid
4-ADANA
N-acetyl-4-deoxy-4-acetamidoneuraminic acid

Origin of Product

United States

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